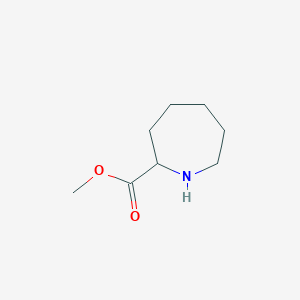

Methyl azepane-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl azepane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNASBFHUYHYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544631 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-33-1 | |

| Record name | Methyl azepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Azepane 2 Carboxylate and Its Derivatives

Strategies for Azepane Ring Formation

The formation of the azepane ring is a key step in the synthesis of methyl azepane-2-carboxylate and its analogues. Ring-closing reactions, multistep sequences, and ring-expansion reactions of smaller cyclic compounds are common strategies. researchgate.net Among these, ring expansion reactions offer an efficient route by leveraging the strain of smaller rings or through rearrangement cascades to construct the desired seven-membered heterocycle. mdpi.com

Ring expansion reactions are powerful transformations in organic synthesis that allow for the construction of medium-sized rings from more readily available smaller ring systems. mdpi.com These methods often involve the migration of a carbon or heteroatom to insert atoms into the ring, thereby increasing its size.

Palladium catalysis has enabled significant advances in the synthesis of complex molecules. In the context of azepane synthesis, palladium-catalyzed rearrangements of allylic amines have been developed as an efficient method for the two-carbon homologation of smaller nitrogen heterocycles. researchgate.netchemrxiv.org This strategy allows for the conversion of 2-vinyl-substituted pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) counterparts under mild conditions. researchgate.netrsc.org

The reaction proceeds via a palladium-catalyzed allylic amine rearrangement. The inclusion of an electron-withdrawing group, such as an ester, can influence the equilibrium of the reaction, favoring the formation of the ring-expanded product where the alkene can move into conjugation with the carbonyl group. rsc.org This approach is tolerant of various functional groups and can proceed with high enantioretention, making it valuable for creating libraries of complex, sp³-rich azepane scaffolds. researchgate.netrsc.org

Table 1: Palladium-Catalyzed Two-Carbon Ring Expansion of Cyclic Allylic Amines rsc.org

| Starting Material (Piperidine Derivative) | Catalyst/Reagent | Product (Azepane Derivative) | Yield |

| N-Tosyl-2-vinylpiperidine | Pd(OAc)₂, P(OPh)₃, TFA | N-Tosyl-2-ethylideneazepane | 95% |

| Methyl 2-(1-((4-methylphenyl)sulfonamido)piperidin-2-yl)acrylate | Pd₂(dba)₃, P(OPh)₃, TFA | Methyl 2-((4-methylphenyl)sulfonamido)-3-methyleneazepane-3-carboxylate | 91% |

| N-(4-Nitrophenylsulfonyl)-2-vinylpiperidine | Pd(OAc)₂, P(OPh)₃, TFA | N-(4-Nitrophenylsulfonyl)-2-ethylideneazepane | 99% |

| TFA = trifluoroacetic acid, dba = dibenzylideneacetone |

A palladium(0)-catalyzed rearrangement of piperidines and piperidones bearing a spirocyclopropane ring has been established as a route to functionalized azepanes and their corresponding lactams (caprolactams). researchgate.netacs.org This reaction proceeds through the oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium(0) catalyst. acs.org The relief of ring strain is a key driving force for this transformation, leading to a palladacyclobutane intermediate that rearranges to form the seven-membered ring product. researchgate.netacs.org

The methodology is effective for a range of substrates, including those with N-aryl and N-sulfonyl protecting groups, and provides the corresponding azepane products in good to excellent yields. acs.org

Table 2: Palladium-Catalyzed Ring Expansion of Spirocyclopropanes acs.org

| Starting Material | Catalyst/Ligand | Product | Yield |

| 1-(Phenylsulfonyl)-2-methylene-5-azaspiro[2.5]octane | Pd₂(dba)₃ / XPhos | 3-Methylene-1-(phenylsulfonyl)azepane | 76% |

| 1-Benzoyl-2-methylene-5-azaspiro[2.5]octane | Pd₂(dba)₃ / XPhos | 1-Benzoyl-3-methyleneazepane | 88% |

| 1-(4-Nitrophenyl)-6-methylene-1-azaspiro[2.5]octan-2-one | Pd₂(dba)₃ / XPhos | N-(4-Nitrophenyl)-6-methyleneazepan-2-one | 74% |

| 1-(4-(Dimethylamino)phenyl)-6-methylene-1-azaspiro[2.5]octan-2-one | Pd₂(dba)₃ / XPhos | 1-(4-(Dimethylamino)phenyl)-6-methyleneazepan-2-one | >95% |

| dba = dibenzylideneacetone, XPhos = 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |

Functionalized azepanes can be synthesized from bicyclic halogenated aminocyclopropane precursors. rsc.org In this approach, 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds are first prepared by the reaction of dihalocarbenes with N-protected 1,2,3,4-tetrahydropyridines. rsc.orgresearchgate.net Following deprotection of the amine, reductive amination with an aldehyde or ketone triggers the cleavage of the cyclopropane ring, leading to ring-expanded products such as functionalized 2,3,4,7-tetrahydro-1H-azepines. researchgate.net This transformation provides access to interesting nitrogen-containing heterocyclic structures. rsc.org The reaction is believed to proceed through the formation of an iminium ion, which facilitates the cleavage of the strained cyclopropane ring. researchgate.net

Table 3: Azepine Synthesis from Dihalogenated Aminocyclopropane Derivatives researchgate.net

| Dihalogenated Precursor | Aldehyde/Ketone | Reducing Agent | Product |

| 7,7-Dichloro-2-azabicyclo[4.1.0]heptane | Benzaldehyde | NaBH(OAc)₃ | 1-Benzyl-5-chloro-2,3,4,7-tetrahydro-1H-azepine |

| 7,7-Dichloro-2-azabicyclo[4.1.0]heptane | Acetone | NaBH(OAc)₃ | 5-Chloro-1-isopropyl-2,3,4,7-tetrahydro-1H-azepine |

| 7,7-Dibromo-2-azabicyclo[4.1.0]heptane | Benzaldehyde | NaBH(OAc)₃ | 1-Benzyl-5-bromo-2,3,4,7-tetrahydro-1H-azepine |

Lactams are versatile intermediates for the synthesis of larger ring systems. Several ring expansion strategies utilize lactam precursors to generate azepanes and related structures.

One classical method is the Beckmann rearrangement, which converts an oxime to an amide. mdpi.com For example, treatment of 1-nitrosocyclohexyl acetate (B1210297) with triphenylphosphine (B44618) can generate a seven-membered Beckmann rearrangement product, which upon hydrolysis yields caprolactam, the lactam of the azepane ring system. nih.gov

A more recent development is the Successive Ring Expansion (SuRE) methodology. rsc.org This cascade reaction involves the N-acylation of a lactam, followed by a rearrangement that inserts a side chain into the ring. For instance, N-acylation of a lactam with an amino acid derivative, followed by cleavage of a protecting group, can trigger a cascade that results in a ring expansion of three or four atoms. A key feature of this method is the regeneration of the NH lactam group in the product, allowing for further iterations of the ring expansion sequence. rsc.org

Another notable lactam-based ring expansion involves the conversion of ornithine-derived β-lactams (2-azetidinones) into quaternary α,α-2-oxoazepane amino acids. acs.org This rearrangement is achieved through a simple palladium-on-carbon catalyzed hydrogenolysis. The reaction is driven by the intramolecular opening of the β-lactam ring, which is initiated by a 7-exo-trig ring closure from the deprotected amino group of the ornithine side chain. acs.org

Table 4: Overview of Lactam-Based Ring Expansion Methods

| Method | Precursor Type | Key Transformation | Product Type | Reference |

| Beckmann Rearrangement | Cyclic Oxime | Rearrangement of oxime to amide | Caprolactam | nih.gov, mdpi.com |

| Successive Ring Expansion (SuRE) | NH-Lactam | N-acylation followed by cascade rearrangement | Expanded Lactam | rsc.org |

| β-Lactam Rearrangement | Ornithine-derived β-Lactam | Hydrogenolysis-initiated intramolecular cyclization/ring opening | 2-Oxoazepane Amino Acid | acs.org |

Ring expansion of six-membered heterocycles like pyrimidines provides a route to seven-membered diazepine (B8756704) derivatives. Shutalev and coworkers developed a general approach for the formation of 1,3-diazepin-2-one derivatives by reacting 4-mesyloxymethyl-pyrimidines with various nucleophiles. mdpi.comnih.gov Depending on the nucleophile and reaction conditions, different substituted diazepinones can be synthesized in good to excellent yields. For example, reaction with sodium diethyl malonate or potassium phthalimide (B116566) leads to the corresponding diazepinone derivatives in yields often exceeding 90%. mdpi.comnih.gov

In a related strategy, a concise and general methodology for synthesizing pyrimidine-annulated azepine derivatives has been developed using a combination of aza-Claisen rearrangement and ruthenium-catalyzed ring-closing metathesis. thieme-connect.com This sequence allows for the efficient construction of the fused azepine ring system in high yields. thieme-connect.com

Table 5: Ring Expansion of Pyrimidine Derivatives mdpi.comnih.gov

| Pyrimidine Precursor | Nucleophile/Reagent | Solvent | Product | Yield |

| 4-(Mesyloxymethyl)-6-methyl-2-phenylpyrimidine | Sodium diethyl malonate | THF | Diethyl 2-(6-methyl-2-oxo-4-phenyl-2,3-dihydro-1H-1,3-diazepin-4-yl)malonate | 92% |

| 4-(Mesyloxymethyl)-6-methyl-2-phenylpyrimidine | Potassium phthalimide | MeCN | 2-(6-Methyl-2-oxo-4-phenyl-2,3-dihydro-1H-1,3-diazepin-4-ylmethyl)isoindoline-1,3-dione | 96% |

| 4-(Mesyloxymethyl)-2,6-dimethylpyrimidine | Sodium diethyl malonate | THF | Diethyl 2-(2,6-dimethyl-4-oxo-4,5-dihydro-1H-1,3-diazepin-4-yl)malonate | 90% |

| 4-(Mesyloxymethyl)-2,6-dimethylpyrimidine | Potassium phthalimide | MeCN | 2-(2,6-Dimethyl-4-oxo-4,5-dihydro-1H-1,3-diazepin-4-ylmethyl)isoindoline-1,3-dione | 96% |

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of cyclic compounds, including the azepane ring system. Various intramolecular and metal-catalyzed approaches have been developed.

Intramolecular cyclization provides a direct route to the azepane ring by forming a bond between two reactive centers within the same molecule. One effective strategy involves the cyclization of N-benzyloxy carbamate (B1207046) derivatives. These substrates can undergo facile intramolecular cyclization with various carbon nucleophiles, such as those derived from sulfones or phosphonates, to yield functionalized seven-membered cyclic hydroxamic acids in moderate yields. nih.gov

Another approach is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si Furthermore, intramolecular Friedel–Crafts reactions have been successfully employed. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate was achieved via the activation of a carboxylic acid to its acid chloride, followed by an aluminum trichloride-mediated intramolecular cyclization. thieme-connect.com

Table 2: Examples of Intramolecular Cyclization for Azepane Synthesis

| Starting Material Type | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-Alkyl-N-benzyloxy carbamate | LHMDS | 1-Benzyloxy-2-oxo-azepane-3-carbonitrile | 57.7% | nih.gov |

| 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid | Thionyl chloride, AlCl₃ | Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate | Good | thieme-connect.com |

Transition Metal-Catalyzed Tandem Amination/Cyclization of Allenynes

A highly efficient and selective method for preparing functionalized azepine-2-carboxylates involves the copper(I)-catalyzed tandem amination/cyclization of allenynes. mdpi.comnih.gov This reaction proceeds by combining an intermolecular amine addition with an intramolecular cyclization in a single catalytic process. mdpi.com

Researchers have developed an optimized protocol using a mixture of a functionalized allenyne and an amine in the presence of a copper catalyst, such as [Cu(CH₃CN)₄]PF₆, in dioxane at elevated temperatures. mdpi.comresearchgate.net This method has been successfully applied to a range of primary and secondary amines, including substituted anilines, morpholine, and piperidine, to furnish trifluoromethyl-containing azepine-2-carboxylate derivatives in moderate to good yields. mdpi.com However, the reaction was found to be unsuccessful with primary aliphatic amines like iso-propyl and butyl amine. mdpi.com

Table 3: Cu(I)-Catalyzed Tandem Amination/Cyclization of Allenyne 2a

| Amine | Catalyst | Solvent | Temperature | Yield of Azepine-2-carboxylate Derivative | Reference |

|---|---|---|---|---|---|

| Aniline | [Cu(CH₃CN)₄]PF₆ (10 mol%) | Dioxane | 70 °C | 65% | mdpi.com |

| 4-Fluoroaniline | [Cu(CH₃CN)₄]PF₆ (10 mol%) | Dioxane | 70 °C | 62% | mdpi.com |

| 3,4-Dimethoxyaniline | [Cu(CH₃CN)₄]PF₆ (10 mol%) | Dioxane | 70 °C | 58% | mdpi.com |

| 4-Methylaniline | [Cu(CH₃CN)₄]PF₆ (10 mol%) | Dioxane | 70 °C | 40% | mdpi.com |

Reductive Amination in Azepane Synthesis

Reductive amination is a versatile and widely used method for forming C-N bonds and has been adapted for the synthesis of the azepane ring. One powerful strategy involves the oxidative cleavage of a cycloalkene C=C bond to form a dialdehyde, which is then subjected to a ring-closing double reductive amination with a primary amine. thieme-connect.com This protocol has been successfully applied to the synthesis of various fluorine-containing azepane β-amino acid derivatives. thieme-connect.comu-szeged.hu The oxidative cleavage can be achieved through ozonolysis followed by a reductive workup, which is considered a greener approach than older methods using osmium tetroxide. u-szeged.hu

In other applications, intramolecular reductive amination serves as the key cyclization step. For example, heavily hydroxylated azepane iminosugars have been synthesized using a subsequent intramolecular reductive amination to form the seven-membered ring. acs.org Furthermore, biocatalytic asymmetric reductive amination using imine reductases has been employed to generate enantioenriched 2-aryl azepanes, highlighting the power of chemoenzymatic strategies. bohrium.comacs.org

Table 4: Reductive Amination Strategies for Azepane Synthesis

| Precursor Type | Key Reaction Steps | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cyclohexene β-amino ester | Ozonolysis; Reductive Amination | Azepane β-amino ester | Greener, one-pot two-step approach | u-szeged.hu |

| D-mannose-derived aldehyde | Osmium-catalyzed aminohydroxylation; Intramolecular Reductive Amination | Pentahydroxyazepane iminosugar | Stereoselective synthesis | acs.org |

Silyl-aza-Prins Cyclization for Azepane Derivatives

The silyl-aza-Prins cyclization has emerged as an effective method for the synthesis of seven-membered nitrogen heterocycles. acs.orgnih.gov This process involves the reaction of an allylsilyl amine with an aldehyde, mediated by a Lewis acid, to generate an iminium ion. This intermediate undergoes a 7-endo cyclization to provide a carbocation stabilized by the beta-silicon effect, which then eliminates the silyl (B83357) group to form the azepane derivative. acs.org

The choice of catalyst is crucial to the reaction's outcome. When indium(III) chloride (InCl₃) is used as the Lewis acid, trans-azepanes are obtained with high yields and excellent diastereoselectivity. acs.orgnih.gov In contrast, using a different Lewis acid like TMSOTf can lead to different products. acs.org More recently, sustainable iron(III) salts have also been shown to effectively catalyze this transformation, leading to tetrahydroazepines under mild conditions. csic.es The stereoselectivity is influenced by steric factors; using a sterically demanding aldehyde can result in the formation of a single diastereomer. acs.org

Table 5: Silyl-aza-Prins Cyclization for Azepane Synthesis

| Amine Substrate | Aldehyde | Catalyst | Diastereomeric Ratio (trans:cis) | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-1-(triisopropylsilyl)pent-4-en-2-amine | Benzaldehyde | InCl₃ | 95:5 | 92% | acs.org |

| N-benzyl-1-(triisopropylsilyl)pent-4-en-2-amine | 4-Nitrobenzaldehyde | InCl₃ | 95:5 | 95% | acs.org |

| N-benzyl-1-(triisopropylsilyl)pent-4-en-2-amine | Isovaleraldehyde | InCl₃ | 90:10 | 85% | acs.org |

| N-benzyl-1-(triisopropylsilyl)pent-4-en-2-amine | Pivalaldehyde | InCl₃ | >98:2 | 98% | acs.org |

Nitrene Insertion Chemistry

Nitrene insertion provides a direct method for expanding an aromatic ring into a seven-membered azepine ring, which can subsequently be hydrogenated to the corresponding azepane. The general strategy involves generating a reactive singlet nitrene species that inserts into the benzene (B151609) ring. thieme-connect.comslideshare.net

Historically, this was achieved through the thermal decomposition of sulfonyl azides, such as toluene-p-sulfonyl azide, in benzene. rsc.org The yield of the resulting N-sulfonyl-1H-azepine was found to increase with pressure. rsc.org A more modern and synthetically useful approach involves the photochemical deoxygenation of nitroarenes. thieme-connect.commanchester.ac.uk Irradiating a nitroarene with blue light in the presence of a phosphite (B83602) reductant generates a singlet nitrene that undergoes ring expansion. thieme-connect.comresearchgate.net The resulting substituted azepines can be hydrogenated to afford polysubstituted azepanes in a two-step sequence from simple, often commercially available nitroarenes. thieme-connect.commanchester.ac.uk This method unlocks access to a wide range of previously unknown substituted azepanes. manchester.ac.uk

Table 6: Azepane Synthesis via Nitrene Insertion

| Nitrene Precursor | Generation Method | Intermediate | Final Product (after reduction) | Key Features | Reference |

|---|---|---|---|---|---|

| Toluene-p-sulfonyl azide | Thermolysis in benzene (155-160 °C, N₂ pressure) | N-(p-tosyl)-1H-azepine | N-tosyl-azepane | Pressure-induced reaction | rsc.org |

Precursor-Based Syntheses

The construction of the azepane ring system from acyclic or smaller cyclic precursors is a common strategy. This section will focus on two key precursor types: aziridine-2-carboxylate (B8329488) derivatives and lactams.

The use of aziridine-2-carboxylates as starting materials for the synthesis of larger ring systems is an area of interest in organic synthesis. ru.nl Aziridines, being strained three-membered rings, can undergo ring-opening reactions to provide intermediates for further transformations. acs.org While direct, high-yield conversions of methyl aziridine-2-carboxylate to this compound are not extensively documented in readily available literature, the underlying principles of aziridine (B145994) chemistry suggest potential synthetic pathways.

One conceptual approach involves the N-alkylation of an aziridine-2-carboxylate with a suitable five-carbon chain bearing a terminal leaving group. Subsequent intramolecular cyclization would, in principle, lead to the formation of the azepane ring. The success of such a strategy would be highly dependent on reaction conditions to favor the desired 7-membered ring closure over competing side reactions.

Research into the synthesis of N-substituted aziridine-2-carboxylic acid derivatives has been explored, providing a variety of potential starting materials for such synthetic routes. google.com For instance, methods for preparing methyl (S)-(-)-N-Z-aziridine-2-carboxylate are established, and this compound is utilized as a chiral building block in organic synthesis. Electroreductive cross-coupling reactions have also been employed to synthesize methyl aziridine-2-carboxylates from aromatic imines and methyl trichloroacetate. researchgate.net

Furthermore, the isomerization of aziridines to other heterocyclic systems, such as the thermal isomerization of aziridines to azetidines, demonstrates the utility of aziridines as precursors to larger rings, although a direct ring expansion to an azepane from an aziridine-2-carboxylate is a more complex transformation. rsc.org

Lactams, particularly ε-caprolactam and its derivatives, are common and readily available precursors for the synthesis of azepanes. The transformation of a lactam to an azepane-2-carboxylate involves the introduction of a carboxylate group at the C2 position.

One established method to synthesize ethyl 7-oxoazepane-2-carboxylate (a closely related derivative) involves the treatment of 7-oxoazepane-2-carboxylic acid with ethanol (B145695) and thionyl chloride. rsc.org A similar procedure using methanol (B129727) would yield the corresponding methyl ester. The starting 7-oxoazepane-2-carboxylic acid can be prepared from 2-aminopimelic acid. rsc.org

Reductive functionalization of tertiary lactams presents another avenue. Iridium-catalyzed reductive alkylation of N-substituted lactams using difluoro-Reformatsky reagents has been shown to produce α-difluoroalkylated tertiary amines, demonstrating a method to functionalize the carbon adjacent to the nitrogen. acs.org While this specific example leads to difluoroalkylation, it highlights the potential for catalytic methods to introduce substituents at the C2 position of the azepane ring derived from a lactam.

Furthermore, a one-pot lactam ring contraction has been demonstrated, showcasing the versatility of lactam chemistry in accessing different ring structures. acs.org The synthesis of N-Boc-ε-caprolactam also provides a protected starting material for further functionalization. sigmaaldrich.com

Table 1: Synthesis of Azepane-2-carboxylate Precursors from Lactams

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-Oxoazepane-2-carboxylic acid | Ethanol, Thionyl Chloride, -10°C to RT | Ethyl 7-oxoazepane-2-carboxylate | rsc.org |

| 2-Aminopimelic acid | Ethanol, Thionyl Chloride, -10°C to RT | Ethyl 7-oxoazepane-2-carboxylate | rsc.org |

| N-Benzyl lactams (7-membered) | 1. Enamine formation 2. mCPBA oxidation | α-Aminoketones | acs.org |

Modification and Derivatization Approaches

Once the azepane-2-carboxylate core is established, further modifications can be made to introduce various substituents, including fluorine atoms, which can significantly alter the biological properties of the molecule.

Another approach starts from (S)-allylglycine, which after N-protection and N-alkylation with a homoallyl group, undergoes ring-closing metathesis to yield a C-5 substituted dehydroazepine-2-carboxylate. acs.org However, stereoselective reduction of the double bond to achieve the desired cis-disubstituted product can be challenging. acs.org

Microwave-assisted iridium-catalyzed alkylation of amines with alcohols has been reported as a green chemistry approach for the synthesis of cyclic amines, which could be adapted for the synthesis of substituted azepane derivatives. nih.gov

Table 2: Selected Methods for Substituted Azepane-2-carboxylate Synthesis

| Synthetic Approach | Key Intermediates/Steps | Target Substituent Position | Reference(s) |

| Asymmetric Synthesis | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | C5 | acs.orgacs.orgnih.gov |

| Ring-Closing Metathesis | (S)-allylglycine, N-alkylation, RCM | C5 | acs.org |

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. researchgate.netcas.cn Several methods have been developed for the synthesis of fluorinated azepane derivatives.

One stereocontrolled method for accessing fluorine-containing azepane β-amino esters involves the oxidative ring cleavage of unsaturated cyclic β-amino esters, followed by ring closure via double reductive amination with fluorinated primary amines. fluorine1.ru This strategy has been successfully applied to produce cis-azepane amino esters. fluorine1.ru

Another approach involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines to furnish CF3-containing azepine-2-carboxylate derivatives. mdpi.com This method provides a route to trifluoromethylated azepine structures.

Deoxyfluorination of hydroxylated azepane precursors is also a viable strategy. chim.it The conformational effects of mono-, di-, and trifluorination on substituted azepanes have been studied, indicating that fluorine substitution can significantly reduce conformational disorder, although multiple fluorinations may not always lead to additive control. researchgate.netresearchgate.net The preparation of these fluorinated azepanes often starts with bis-hydroxylation of an azepane precursor, followed by a deoxyfluorination protocol. chim.it

Table 3: Strategies for Fluorine Incorporation into Azepane Derivatives

| Strategy | Key Reaction | Fluorine Source/Reagent | Resulting Moiety | Reference(s) |

| Reductive Amination | Oxidative ring cleavage followed by reductive amination | Fluorinated primary amines | Fluorinated side chain | fluorine1.ru |

| Tandem Cyclization | Cu(I)-catalyzed amination/cyclization of allenynes | --- | Trifluoromethyl group | mdpi.com |

| Deoxyfluorination | Deoxyfluorination of hydroxylated precursors | Not specified | Fluorine atom | chim.it |

Reactivity and Transformation Pathways of Methyl Azepane 2 Carboxylate

Intramolecular Rearrangement Reactions

Detailed studies focusing specifically on the intramolecular rearrangement reactions of methyl azepane-2-carboxylate are not extensively documented in the current body of scientific literature. However, the general reactivity of cyclic α-amino acid esters suggests potential pathways this molecule could undergo. For instance, palladium-catalyzed intramolecular α-arylation has been demonstrated for various cyclic amino acid esters to form fused tricyclic systems, although this has not been specifically reported for this compound. acs.orgmit.edu

Another potential, though not yet reported, rearrangement could be a researchgate.netresearchgate.net-sigmatropic rearrangement, such as the 1-aza-Cope rearrangement. This type of reaction has been observed in the synthesis of fused dihydroazepine derivatives from transient 1-imino-2-vinylcyclopropane intermediates, highlighting a potential, albeit context-specific, rearrangement pathway for azepane-containing structures. nih.gov

Ring Cleavage and Opening Reactions

The stability of the azepane ring in this compound is significant, yet under specific conditions, ring cleavage can be induced. Research into the specific ring-opening reactions of this compound is limited. However, related N-acyl azepane derivatives have been shown to undergo reductive ring-opening. For example, the C–N bond cleavage of an N-acyl azepane has been achieved using photoredox catalysis, which could potentially be applicable to derivatives of this compound. thieme-connect.de

Furthermore, functionalized azepan-2-ones, which are structurally related lactams, can undergo ring-opening polymerization to form functional aliphatic polyamides. acs.orgusm.edu This suggests that the azepane core, under the right activation, can be opened to create linear polymers.

The synthesis of the azepane ring system via the cleavage of a cyclopropane (B1198618) ring is a known synthetic strategy. Specifically, the (4+3) annulation reaction between donor-acceptor cyclopropanes and azadienes, often catalyzed by Lewis acids like Yb(OTf)₃, provides a convergent route to densely substituted azepanones. nih.gov Another approach involves the reductive amination of bicyclic halogenated aminocyclopropane derivatives, which triggers cyclopropane ring cleavage to yield functionalized azepanes. rsc.org While these methods are powerful for constructing the azepane skeleton, there is no specific literature detailing the synthesis of this compound itself through a pathway involving cyclopropane ring cleavage.

Stereochemical Aspects and Chiral Synthesis of Methyl Azepane 2 Carboxylate

Asymmetric Synthesis Methodologies

The synthesis of polysubstituted azepanes with high levels of stereocontrol remains a challenge for organic chemists. nih.gov General approaches for asymmetric synthesis, particularly for substitutions not adjacent to the nitrogen atom, have been historically limited. acs.org However, significant progress has been made through various enantioselective and diastereoselective strategies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For azepane derivatives, this has been achieved through several key strategies, including biocatalysis, chiral auxiliary-mediated reactions, and asymmetric catalysis.

One prominent approach involves the use of biocatalysis. Enantiocomplementary imine reductases (IREDs) can catalyze the direct stereoselective reduction of imines, providing an enantioselective route to chiral amines. acs.org This method has been applied to the synthesis of enantioenriched 2-aryl azepanes, which are valuable precursors. acs.org The process can start from a 7-membered imine, which exists in equilibrium with its aminoketone form, and through reductive amination using an appropriate IRED, can yield chiral azepanes with high enantiomeric excess. acs.org

Table 1: Enantioselective Biocatalytic Reduction for Azepane Synthesis

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product |

|---|---|---|---|---|

| 7-membered imine 5a | IRED-P1-A04 | >99 | >99 (S) | (S)-2-phenylazepane |

| 7-membered imine 5a | IRED-P2-C11 | >99 | >99 (R) | (R)-2-phenylazepane |

Data sourced from a study on chemoenzymatic synthesis of substituted azepanes. acs.org

Another powerful strategy is the asymmetric lithiation-conjugate addition sequence. This method utilizes a chiral ligand, such as (-)-sparteine, to mediate the deprotonation of an allylamine (B125299) derivative, followed by a conjugate addition to an α,β-unsaturated ester. acs.orgnih.gov This sequence allows for the highly diastereoselective and enantioselective synthesis of substituted azepanes after subsequent hydrolysis, cyclization, and reduction steps. nih.gov

Gold-catalyzed asymmetric cycloisomerization represents a more recent advancement. The use of a chiral ligand in conjunction with a gold(I) catalyst can induce high enantioselectivity in the formation of complex fused-ring systems containing an azepine core. pku.edu.cn For instance, the reaction of a 1,6-yne-methylenecyclopropane using a gold catalyst with a chiral ligand like (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP afforded a bicyclic azepine product in 97% yield and 78% ee. pku.edu.cn

Diastereoselective synthesis is critical when multiple stereocenters are present or being formed. In azepane synthesis, controlling the relative stereochemistry of substituents is paramount.

Ring expansion reactions of piperidines have been shown to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to construct complex azepine backbones. rsc.org Similarly, a stereocontrolled protocol involving the oxidative cleavage of an unsaturated cyclic β-amino acid followed by reductive amination with fluorinated primary amines has yielded cis-azepane amino esters. fluorine1.ru

The hydroboration of substituted azepine rings can also proceed with diastereofacial selectivity. The reduction of a C4-C5 unsaturated azepine derivative showed a 4:1 diastereomeric ratio, where the steric bulk of the azepine ring guided the approach of the reagent. mdpi.com Furthermore, the dihalocyclopropanation of enantiomerically pure N-arylsulfonyl-1,2,3,4-tetrahydropyridines yields bicyclo[4.1.0] intermediates. These reactions exhibit moderate stereoselectivity for the anti diastereoisomers, a preference that is influenced by steric interactions between the carbene and the N-tosyl group. rsc.org Subsequent thermal ring expansion of these intermediates provides a route to stereodefined dihydroazepines. rsc.org

A highly effective method for achieving stereocontrol is through an osmium-catalyzed tethered aminohydroxylation reaction. This strategy, applied to the synthesis of heavily hydroxylated azepane iminosugars, forms a new C-N bond with complete regio- and stereocontrol. nih.govacs.org The stereochemical outcome is dictated by the tethering approach, which minimizes allylic strain, and has been confirmed by X-ray crystallographic analysis. nih.gov

Table 2: Diastereoselective Synthesis of Azabicyclo[4.1.0]heptanes

| Substrate | Reagents | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| (S)-N-Tosyl-3-benzyl-1,2,3,4-tetrahydropyridine | CHCl₃, KOBuᵗ | 80:20 | 88 |

| (S)-N-Tosyl-3-benzyl-1,2,3,4-tetrahydropyridine | CHBr₃, KOBuᵗ | 67:33 | 75 |

Data from a study on the synthesis of dihydro-1H-azepines. rsc.org

Chiral Building Block Utilization in Organic Synthesis

Cyclic amino acid derivatives, including those of methyl azepane-2-carboxylate, are highly valued as chiral building blocks in organic synthesis. acs.org Their conformational rigidity and the specific spatial orientation of their substituents make them ideal for constructing complex molecules, including natural products and pharmacologically active compounds. mdpi.comacs.org

A robust, scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives was developed specifically to facilitate a drug discovery project, highlighting the industrial importance of these scaffolds. acs.orgnih.gov The synthesis starts from a known chiral material and proceeds through an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the C2 and C5 substituents. acs.orgacs.org This approach allows for late-stage functionalization, which is highly advantageous for developing structure-activity relationships (SAR). acs.org

Furthermore, enantiopure 7-substituted azepane-2-carboxylic acids have been synthesized and incorporated as templates for creating conformationally constrained peptidomimetics, demonstrating their utility in peptide and drug design. researchgate.netmdpi.com The synthesis of α-trifluoromethyl azepanes from L-proline, a readily available chiral building block, showcases a ring-expansion strategy where the chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess. acs.org

Conformation-Reactivity Relationships in Azepane Ring Systems

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov This conformational flexibility is a key determinant of the molecule's reactivity and biological activity. lifechemicals.com The balance of conjugation between the ring nitrogen atom and its substituent can significantly influence the electronic properties and reactivity of the system, particularly in unsaturated azepine derivatives. journals.co.za

Computational studies have been employed to understand the conformational behavior of azepane and related heterocycles. nih.govacs.org For azepane itself, the chair conformation is identified as the most stable. nih.gov The introduction of substituents can dramatically alter the conformational landscape. The substitution of a heteroatom into the cycloheptane (B1346806) ring redistributes electron density, causing significant changes in molecular behavior and reactivity. nih.gov

The non-planar nature of the azepane ring is central to its chemical behavior. The specific conformation adopted by the ring can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

Research has shown that the introduction of even a single substituent can significantly bias the conformational equilibrium of the azepane ring. In a study of fluorinated azepanes, a single, diastereospecifically installed fluorine atom was found to constrain the flexible ring to one major conformation for one of the diastereomers. rsc.org This conformational biasing is driven by effects such as a diequatorial preference of substituents and gauche effects involving the fluorine and other groups. rsc.org While an unsubstituted model azepane is highly flexible, the fluorinated analogue exhibits a single dominant geometry, demonstrating how strategic substitution can control the three-dimensional structure. rsc.org

This conformational control has profound implications for molecular recognition and reactivity. The binding of polyhydroxylated azepane inhibitors to glycosidase enzymes, for example, involves a significant distortion of the inhibitor from its preferred conformation in solution to fit into the enzyme's active site. acs.org This "induced-fit" model provides structural insight into the conformational changes that the natural substrate likely undergoes during the enzymatic reaction. acs.org The ability of the flexible azepane ring to adopt these strained, non-planar conformations is key to its inhibitory activity. acs.org

Table 3: Conformational Analysis of Substituted Azepanes

| Compound | Key Substituents | Dominant Conformation(s) | Method of Analysis | Finding |

|---|---|---|---|---|

| Azepane 1 | C3-azido, C4-benzyloxy | Highly flexible, multiple conformers | NMR / Computational | Exhibits considerable conformational disorder |

| Azepane 3 | C3-azido, C4-benzyloxy, C6-fluoro | One dominant geometry | NMR / Computational | Fluorine substitution biases the ring to a single major conformation |

Data adapted from a study on conformational regulation of azepanes. rsc.org

Computational Chemistry and Theoretical Studies on Methyl Azepane 2 Carboxylate

Mechanistic Investigations via Computational Modeling

Computational modeling allows for a detailed examination of reaction pathways and the energetic landscapes of chemical transformations.

Theoretical studies have been employed to understand the formation and transformation of azepane derivatives. For instance, in the context of synthesizing functionalized azepines, computational methods can help to elucidate the reaction mechanism. A possible pathway for the tandem amination/cyclization of allenynes to form azepine-2-carboxylates involves several key steps that can be modeled. mdpi.com While specific studies focusing solely on methyl azepane-2-carboxylate are not extensively detailed in the provided results, the principles of these computational investigations are applicable. Experimental and theoretical studies on the rearrangement of related 2-carboxy-2,3,4,5-tetrahydro-1H-azepines have shown that these compounds can bind to biological targets, and understanding their formation is crucial. csic.es

A proposed reaction pathway for a related synthesis is the Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. mdpi.comnih.gov The reaction proceeds through a sequence of steps that can be computationally modeled to determine the feasibility and energetics of the pathway.

Transition state analysis is a critical component of mechanistic studies, providing insights into the energy barriers and the geometry of the highest energy point along a reaction coordinate. Density Functional Theory (DFT) calculations are frequently used for this purpose. researchgate.net For example, in the synthesis of related heterocyclic systems, DFT analysis has been used to calculate the energy difference between transition states leading to different stereoisomers, thereby explaining the observed diastereoselectivity. researchgate.net

In a study on an aldol-Tishchenko reaction, the energy difference between two transition states was calculated to be 2.4 kcal/mol, which accounted for the observed product ratio. researchgate.net This type of analysis could be applied to understand the stereoselectivity in the synthesis of substituted this compound derivatives. The geometry of the transition state, including bond lengths and angles, can reveal key interactions that stabilize one pathway over another. For instance, steric interactions within the transition state structure can be a determining factor for the stereochemical outcome. researchgate.net

| Transition State Parameter | Calculated Value | Significance |

| Energy Barrier (ΔG‡) | Varies by reaction | Determines reaction rate |

| Key Bond Distances | Varies by reaction | Indicates bond formation/breaking |

| Dihedral Angles | Varies by reaction | Defines stereochemical outcome |

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the search results.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for understanding how the structure of a molecule like this compound relates to its biological activity. ontosight.ai SAR studies guide the design of new analogs with improved potency and selectivity. researchgate.net

By systematically modifying the structure of a lead compound and calculating its properties and predicted activity, researchers can build a model of the pharmacophore. For azepanone-based inhibitors of cathepsin K, for example, the position and stereochemistry of a methyl substituent on the azepane ring were found to significantly impact inhibitory potency and pharmacokinetic properties. researchgate.net Computational analysis, including conformational analysis and X-ray crystallography, helped to rationalize these findings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity. mdpi.com These models use descriptors such as LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to predict the activity of new compounds. mdpi.comchemscene.com

| Compound/Analog | Modification | Predicted Activity Change | Rationale |

| This compound | N-substitution | Varies | Alters steric and electronic properties |

| " | Ester hydrolysis | Loss of prodrug character | Releases active carboxylic acid |

| " | Ring substitution | Varies | Affects conformation and target binding |

This table illustrates the principles of SAR studies. The specific activity changes would depend on the biological target and the nature of the modification.

Prediction of Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ontosight.airesearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. scielo.org.mx

For derivatives of azepane, docking studies have suggested potential interactions with biological targets. For instance, the azepane ring can interact with various enzymes and receptors. In the case of 2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid, an analog, docking studies suggest the carboxylic acid can form salt bridges with lysine (B10760008) residues in the binding site of enzymes like EGFR. The azepane ring itself can occupy hydrophobic pockets within the receptor.

The results of a docking simulation are often expressed as a binding energy or a docking score, which estimates the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. These simulations can also visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cathepsin K | -8.5 (for an azepanone analog) researchgate.net | Cys, His, Asn |

| Opioid Receptors | -7.2 (for a benzyl (B1604629) azepane-2-carboxylate analog) | Asp, Tyr, His |

| EGFR | -9.1 (for a pyrimidine-carboxylic acid analog) | Lys, Met, Leu |

This table presents a compilation of data from related azepane derivatives to illustrate the type of information obtained from docking studies.

Applications of Methyl Azepane 2 Carboxylate in Advanced Chemical Research

Role in Medicinal Chemistry and Drug Discovery

The structural characteristics of methyl azepane-2-carboxylate make it an attractive starting material for the design and synthesis of novel therapeutic agents. Its chiral nature and constrained conformation are particularly advantageous in developing molecules that can interact with high specificity at biological targets.

As a Chiral Scaffold for Bioactive Compounds

The azepane ring system of this compound serves as a conformationally restricted scaffold, which is a desirable feature in the design of bioactive molecules. This structural rigidity can lead to a higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The chirality of the molecule is crucial for its interaction with chiral biological systems like enzymes and receptors.

In one notable application, this compound is utilized as a commercially available intermediate in the synthesis of bicyclic aza compounds. googleapis.comgoogle.com These compounds are designed as agonists for the muscarinic M1 receptor, a key target in the treatment of cognitive disorders such as Alzheimer's disease. googleapis.com The azepane moiety forms a core structural element of the final complex molecule, highlighting its importance as a foundational scaffold.

Furthermore, research into the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has demonstrated their utility as templates for creating conformationally constrained peptidomimetics. researchgate.net This underscores the value of the azepane-2-carboxylate framework in generating libraries of structurally diverse compounds for screening in drug discovery programs.

Development of Ligands for Specific Biological Targets (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The development of ligands that can selectively modulate the activity of specific GPCRs is a major focus of medicinal chemistry. This compound has been shown to be a key reactant in the synthesis of potent and selective ligands for GPCRs.

A prominent example is its use in the creation of agonists for the muscarinic M1 acetylcholine (B1216132) receptor (mAChR), a member of the GPCR superfamily. googleapis.comgoogle.com Patent literature details the use of this compound as a starting material in a multi-step synthesis to produce bicyclic aza compounds that act as M1 receptor agonists. googleapis.com These compounds have potential therapeutic applications in diseases associated with cognitive impairment. googleapis.com

In a different therapeutic area, this compound has been employed as an amine reactant in the synthesis of soluble guanylate cyclase (sGC) stimulators. googleapis.com sGC is a key receptor in the nitric oxide signaling pathway, and its stimulation is a therapeutic strategy for cardiovascular diseases. googleapis.com The incorporation of the azepane moiety from this compound is a critical step in the construction of the final active pharmaceutical ingredient.

| Target | Therapeutic Area | Role of this compound | Reference |

| Muscarinic M1 Receptor (GPCR) | Cognitive Disorders (e.g., Alzheimer's) | Intermediate/Scaffold | googleapis.comgoogle.com |

| Soluble Guanylate Cyclase (sGC) | Cardiovascular Disease | Amine Reactant | googleapis.com |

Precursor for Peptide and Peptidomimetic Synthesis

Peptides are important biological molecules, but their therapeutic use can be limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. The constrained cyclic structure of this compound makes it an excellent precursor for the synthesis of peptidomimetics.

The incorporation of cyclic amino acids like azepane-2-carboxylic acid into a peptide sequence can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. Research has focused on the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids as building blocks for these conformationally constrained peptidomimetics. researchgate.net These modified peptides can exhibit enhanced receptor affinity and selectivity. For instance, a cyclopentapeptide analog containing an azepane-2-carboxylic acid linker has been synthesized and shown to have a low micromolar affinity for αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. researchgate.net

Utility in Materials Science Research

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential utility in materials science, particularly in the synthesis of functional polymers. The bifunctional nature of the molecule, containing both a secondary amine and a methyl ester, allows for it to be incorporated into polymer chains through different polymerization techniques.

Azepane derivatives, in general, are recognized for their potential in polymer chemistry. google.com The azepane ring can be a component of functional polymers with applications in electronics and other areas of materials science. google.com Although specific examples of the use of this compound in polymer synthesis are not extensively documented in the literature, its structure lends itself to several possibilities.

The secondary amine of the azepane ring could be used for the ring-opening polymerization of cyclic esters or for polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The methyl ester group could also be utilized in transesterification reactions to form polyesters. The presence of the seven-membered ring in the polymer backbone would be expected to influence the material's physical properties, such as its thermal stability, crystallinity, and mechanical strength.

| Potential Polymer Type | Reactive Functional Group | Potential Application Area |

| Polyamides | Secondary Amine | Specialty plastics, fibers |

| Polyesters | Methyl Ester | Biodegradable materials, coatings |

It is important to note that the application of this compound in materials science is an emerging area with potential for future research and development.

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Azepane Systems

The construction of the azepane framework presents an ongoing challenge for synthetic chemists, spurring the development of innovative methodologies. researchgate.net Future research will likely focus on enhancing efficiency, stereoselectivity, and functional group tolerance.

Key emerging strategies include:

Ring-Closing and Ring-Expansion Reactions: Traditional methods like ring-closing metathesis (RCM) and intramolecular cyclizations remain important. researchgate.netnih.gov Novel catalytic systems for RCM are being explored to improve yields and stereocontrol. nih.gov Ring-expansion strategies, such as those involving bicyclic azetidinium intermediates, offer a pathway to di- and tri-substituted azepanes. researchgate.net

Catalytic N–H Insertion and Cyclization: One-pot rhodium-catalyzed N–H insertion and cyclization sequences using diazo compounds are proving to be a rapid and efficient method for assembling azepane rings from linear haloamines. researchgate.net This strategy allows for the creation of diverse 2,2-disubstituted azepanes. researchgate.net

Stereoselective Approaches: The synthesis of enantiomerically pure azepanes is critical for pharmacological applications. acs.org Future work will emphasize the development of novel stereoselective methods. A notable example is the osmium-catalyzed tethered aminohydroxylation, which allows for the controlled installation of the C–N bond with high regio- and stereocontrol. nih.govacs.org

Tandem Reactions: The development of tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of fluorinated allenynes, provides an efficient route to functionalized azepines. mdpi.com This approach combines intermolecular amine addition with intramolecular cyclization in a single step. mdpi.com

Table 1: Comparison of Emerging Synthetic Strategies for Azepanes

| Strategy | Key Features | Advantages | Challenges |

| Ring-Closing Metathesis (RCM) | Utilizes ruthenium or molybdenum catalysts to form cyclic alkenes. nih.gov | Good functional group tolerance; widely applicable. nih.gov | Catalyst cost and sensitivity; potential for side reactions. |

| Ring-Expansion Reactions | Expands smaller rings (e.g., pyrrolidines) to the azepane core. researchgate.net | Access to substituted azepanes. researchgate.net | Regioselectivity can be a challenge. researchgate.net |

| Rhodium-Catalyzed N-H Insertion | One-pot cyclization of haloamines with diazo compounds. researchgate.net | High efficiency and rapid assembly of the ring system. researchgate.net | Availability of diverse diazo compounds. |

| Osmium-Catalyzed Aminohydroxylation | Stereoselective formation of the C-N bond. nih.govacs.org | Excellent stereocontrol. nih.govacs.org | Use of a toxic and expensive metal catalyst. |

Exploration of Novel Reactivity Patterns

Understanding and exploiting the reactivity of the methyl azepane-2-carboxylate scaffold is essential for creating new molecular architectures. Future research will likely investigate currently underexplored reaction pathways.

Areas of focus include:

C-H Functionalization: Direct functionalization of C-H bonds on the azepane ring is a highly sought-after transformation that would streamline the synthesis of complex derivatives.

Intramolecular Cyclizations: The use of intramolecular reactions, such as the 1,7-carbonyl-enamine cyclization, can lead to the formation of novel fused ring systems like pyrazino[2,3-c]azepines. chem-soc.si

Derivatization of the Carboxylate Group: The methyl ester of this compound can be converted into a wide range of other functional groups, including amides, carboxylic acids, and other esters, serving as a handle for further molecular elaboration.

Advanced Applications in Chemical Biology and Drug Design

The azepane motif is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. researchgate.net this compound and its derivatives are valuable building blocks in this context.

Future applications are anticipated in:

Scaffold for Bioactive Molecules: The azepane ring is a key component of compounds with potential anti-cancer, antimicrobial, and anti-Alzheimer's disease activities. researchgate.net The flexibility of the seven-membered ring can be advantageous for binding to biological targets. nih.gov

Iminosugar Analogues: Polyhydroxylated azepanes, which can be synthesized from precursors like this compound, are analogues of sugars and can act as inhibitors of glycosidases and glycosyltransferases, enzymes involved in numerous diseases. nih.gov

Peptidomimetics: The incorporation of the azepane-2-carboxylic acid moiety into peptides can lead to peptidomimetics with improved stability and pharmacological properties.

Probes for Chemical Biology: Fluorescently labeled or otherwise tagged derivatives of this compound can be developed as chemical probes to study the function and localization of their biological targets. chemscene.com

Integration of Artificial Intelligence and Machine Learning in Azepane Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, including the study of azepane systems.

Potential applications include:

Synthesis Prediction: AI tools like AiZynthFinder can assist in designing synthetic routes to novel azepane derivatives. unibe.ch ML models can also predict the outcomes of reactions, saving time and resources in the lab.

Property Prediction: Machine learning algorithms can be trained to predict the biological activity and physicochemical properties of virtual libraries of azepane-containing compounds. mdpi.com This can help prioritize which molecules to synthesize and test. For instance, ML has been used to predict the antitubercular activity of lupane (B1675458) derivatives containing an azepane moiety. mdpi.com

De Novo Drug Design: Generative AI models can design novel azepane-based molecules with desired properties from scratch. This approach has the potential to explore vast regions of chemical space that are inaccessible through traditional methods. unibe.chunibe.ch

常见问题

Q. What are the recommended synthetic routes for Methyl Azepane-2-Carboxylate with high enantiomeric purity?

Methodological Answer: Asymmetric synthesis using chiral catalysts is the primary approach. For example, (2S,5S)-configured derivatives can be synthesized via Pd-catalyzed asymmetric hydrogenation of cyclic enamines, achieving >98% enantiomeric excess (ee) . Key steps include:

- Substrate preparation: Cyclic enamine precursors derived from azepane-2-carboxylic acid.

- Catalytic conditions: Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP) under 50 psi H₂ at 25°C.

- Post-reaction purification: Chiral HPLC or recrystallization to isolate enantiomers.

Q. How can the ring conformation of this compound be characterized experimentally?

Methodological Answer: X-ray crystallography combined with puckering coordinate analysis is standard. The Cremer-Pople parameters (q, θ, φ) quantify nonplanar ring distortions :

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats (tested per EN 166/ANSI Z87.1 standards) .

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Data reprocessing : Apply twin laws (e.g., HKLF 5 in SHELXL) and refine occupancy ratios .

- Complementary techniques : Pair XRD with NMR (e.g., NOESY for spatial proximity) or DFT calculations to validate bond lengths/angles. Example: A 2021 study resolved a 0.15 Å bond-length discrepancy using B3LYP/6-31G* optimization .

Q. What methodologies optimize reaction conditions for functionalizing this compound?

Methodological Answer: Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Catalyst loading | 1–5 mol% | 3 mol% |

| Reaction time | 2–24 hrs | 12 hrs |

| High-throughput screening (e.g., using automated liquid handlers) accelerates condition optimization for amidation or alkylation reactions . |

Q. How can dynamic conformational behavior in solution be analyzed for this compound?

Methodological Answer: Dynamic NMR (DNMR) and variable-temperature (VT) studies track ring-flipping kinetics:

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme assays : Measure IC₅₀ values via fluorescence polarization (FP) or surface plasmon resonance (SPR) for target binding.

- Cellular studies : Use HEK293 or HepG2 cells for cytotoxicity profiling (e.g., MTT assay).

- In silico docking : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., kinases or GPCRs) .

Data Interpretation and Reproducibility

Q. How should researchers address low reproducibility in synthetic yields?

Methodological Answer:

- Parameter control : Strictly regulate moisture levels (use molecular sieves) and catalyst batch consistency.

- Analytical validation : Confirm intermediate purity via GC-MS or LC-MS before proceeding.

- Collaborative validation : Cross-lab replication using shared protocols (e.g., Open Science Framework templates) .

Tables of Key Parameters

Table 1: Puckering Parameters for Azepane Derivatives

| Compound | q (Å) | θ (°) | φ (°) | Method |

|---|---|---|---|---|

| This compound | 0.45 | 112 | 240 | XRD |

| N-Boc derivative | 0.38 | 98 | 310 | DFT |

Table 2: Optimized Reaction Conditions for Amidation

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Pd/BINAP | THF | 82 | 97 |

| Rh/JosiPhos | DCM | 75 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。